N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine
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Description
N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a useful research compound. Its molecular formula is C16H18N8 and its molecular weight is 322.376. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the versatility of enaminones and similar compounds in synthesizing a wide variety of substituted pyrazoles, pyrimidines, and triazoles, which show potential antitumor and antimicrobial activities. For instance, novel N-arylpyrazole-containing enaminones have been synthesized, leading to substituted pyridine derivatives and bipyrazoles with notable cytotoxic effects against human breast and liver carcinoma cell lines, showcasing inhibition effects comparable to those of 5-fluorouracil (Riyadh, 2011). This demonstrates the potential of such chemical frameworks in developing new therapeutic agents.
Advanced Heterocyclic Synthesis Techniques
Further advancements in heterocyclic chemistry involve the nitration of azolo[1,5-a]pyrimidin-7-amines to produce a series of nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-amines and their derivatives. These compounds have been subjected to various reactions to form annulated cycles, showing the chemical flexibility and potential for creating complex molecules with specific properties (Gazizov et al., 2020).
Synthesis of Pyrimidinones and Triazolopyrimidines
The synthesis of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate has facilitated the preparation of various heterocyclic systems, including pyridopyrimidin-4-ones and triazolopyrimidines. These compounds have undergone further reactions to yield amino-substituted fused pyrimidinones, highlighting the potential for synthesizing diverse bioactive molecules (Toplak et al., 1999).
Catalytic Synthesis and Biological Applications
Catalytic synthesis methods, such as those catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP), have been employed to produce new tricyclic pyrrolo[3,2-e][1,2,4]triazolopyrimidines. These methods showcase efficient routes to synthesize complex heterocyclic compounds that could be explored further for their biological activities (Khashi et al., 2015).
Properties
IUPAC Name |
N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8/c1-22(16-12-3-2-4-13(12)17-9-18-16)11-7-23(8-11)15-6-5-14-20-19-10-24(14)21-15/h5-6,9-11H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGYQXLRCLIWIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=NC5=C4CCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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